4-Amino-4'-(trifluoromethyl)-3-biphenylcarbonitrile
Overview
Description
4-Amino-4’-(trifluoromethyl)-3-biphenylcarbonitrile is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a biphenylcarbonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-(trifluoromethyl)-3-biphenylcarbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction where a trifluoromethyl group is introduced into the biphenyl structure. The amino group is then added through a subsequent reaction, often involving amination reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4’-(trifluoromethyl)-3-biphenylcarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and pressures.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
4-Amino-4’-(trifluoromethyl)-3-biphenylcarbonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 4-Amino-4’-(trifluoromethyl)-3-biphenylcarbonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Amino-4’-(trifluoromethyl)biphenyl: Similar in structure but lacks the carbonitrile group.
4-Amino-3-biphenylcarbonitrile: Similar but without the trifluoromethyl group.
4-Trifluoromethylbiphenylcarbonitrile: Lacks the amino group.
Uniqueness: The presence of both the trifluoromethyl and amino groups in 4-Amino-4’-(trifluoromethyl)-3-biphenylcarbonitrile makes it unique, providing a combination of electronic and steric effects that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
2-amino-5-[4-(trifluoromethyl)phenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-7H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTZFWAFKOEYAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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